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Compound of Interest

Compound Name: Ciprofloxacin hexahydrate

Cat. No.: B15206704

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of ciprofloxacin
salts, offering detailed methodologies for their synthesis, characterization, and analysis. The
information presented is intended to support researchers and professionals in the fields of
pharmaceutical sciences and drug development in understanding and controlling the solid-state
properties of this important antibiotic.

Introduction to Ciprofloxacin and its Salts

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of
various bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA
gyrase and topoisomerase |V, enzymes essential for DNA replication, transcription, repair, and
recombination.[2][3][4] As a Biopharmaceutics Classification System (BCS) Class IV drug,
ciprofloxacin exhibits both low solubility and low permeability, which can limit its bioavailability.

[5]

The formation of salts is a common and effective strategy to modify the physicochemical
properties of active pharmaceutical ingredients (APIs) without altering their pharmacological
activity. By reacting the acidic or basic functional groups of an API with a suitable counterion, it
is possible to create new solid forms with improved properties such as solubility, dissolution
rate, stability, and manufacturability. In the case of ciprofloxacin, which is an amphoteric
molecule with both a carboxylic acid group and a basic piperazine ring, a variety of salts can be
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prepared.[5] The study of the crystal structure of these salts is crucial for understanding the
relationship between their solid-state properties and their performance as a drug substance.

Crystallographic and Physicochemical Data of
Ciprofloxacin Salts

The formation of different salts of ciprofloxacin leads to a diversity of crystal structures and
physicochemical properties. The following tables summarize key data for several reported
ciprofloxacin salts.

Table 1: Crystallographic Data of Selected Ciprofloxacin Salts
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Chemical Crystal Unit Cell
Salt Name Space Group
Formula System Parameters
Ciprofloxacin
) C17H18FN303-HC
Hydrochloride - - -
[-1.34H20
1.34-Hydrate
_ _ a=7.9722(5) A,
Ciprofloxacin
b = 21.2705(11)
2,6- Ci17H19FN30O3*-C o
_ Monoclinic P2i/c A, ¢ =13.0860(7)
Dihydroxybenzoa 7Hs50a4~
A B-=
te
101.998(5)°
_ _ a=10.395(1) A,
Ciprofloxacin
C17H19FN30O3*-C o b =23.368(1) A,
Fumarate Monoclinic P21/n
_ aH3047-2H20 c =10.518(1) A,
Dihydrate
B =117.89(1)°
a=11.238(1) A,
Ciprofloxacin C17H19FN303+-C o b =10.027(1) A,
Monoclinic P2i/c
Maleate aH304~ c =18.995(1) A,
B =98.76(1)°
a=8.878(1) A, b
_ _ =10.158(1) A, c
Ciprofloxacin
_ (C17H19FN303%)2 o =12.871() A a
Adipate Triclinic P-1
] -CeHs042--2H20 =70.36(1)°, B =
Dihydrate
81.33(1)°,y =
76.54(1)°
a=10.0132(4)
A b=
Ciprofloxacin 13.9118(6) A, ¢ =
] C17H19FN303*.C o
Salicylate 1.75 Triclinic P-1 18.0673(8) A, a

Hydrate

7Hs03~-1.75H20

= 87.359(3)°, B =
80.598(3)°, y =
71.365(4)°

Table 2: Physicochemical Properties of Selected Ciprofloxacin Salts
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Salt Name Melting Point (°C) Solubility

Ciprofloxacin Hydrochloride >300 Soluble in water

pH 1.2: Lower than

Ciprofloxacin Fumarate 215.1 (Dehydration below ) ) )
. ciprofloxacin; pH 6.8: Higher
Dihydrate 150°C) ) )
than ciprofloxacin
pH 1.2: Lower than
Ciprofloxacin Maleate 200.2 ciprofloxacin; pH 6.8: Higher
than ciprofloxacin
. . . . pH 1.2: Lower than
Ciprofloxacin Adipate 179.3 (Dehydration below _ , _
) ciprofloxacin; pH 6.8: Higher
Dihydrate 150°C) ] ]
than ciprofloxacin
_ _ _ _ Higher solubility and
Ciprofloxacin Salicylate 1.75 215-225 (Dehydration at 55- ) )
dissolution compared to
Hydrate 65°C)

ciprofloxacin[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of
ciprofloxacin salts.

Synthesis and Crystallization of Ciprofloxacin Salts

The synthesis of ciprofloxacin salts typically involves reacting ciprofloxacin with a chosen
counterion in a suitable solvent system. The resulting salt is then crystallized to obtain a solid
form suitable for analysis.

3.1.1. Materials

o Ciprofloxacin (base or hydrochloride salt)

» Selected acid counterion (e.g., salicylic acid, fumaric acid, maleic acid)[5]
e Solvents (e.g., methanol, ethanol, water, acetonitrile)[5][7]

3.1.2. General Synthesis Procedure
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» Preparation of Ciprofloxacin Base (if starting from hydrochloride): Dissolve ciprofloxacin
hydrochloride in distilled water. Adjust the pH to the isoelectric point of ciprofloxacin
(approximately 7.4) using a suitable base (e.g., NaOH) to precipitate the ciprofloxacin base.
Filter, wash with water, and dry the precipitate.

e Salt Formation: Dissolve equimolar amounts of ciprofloxacin base and the selected
counterion in a suitable solvent or solvent mixture (e.g., methanol-water 1:1 v/v).[5][8] The
solution may be heated and stirred to ensure complete dissolution.[5][7]

3.1.3. Crystallization Methods
e Slow Evaporation:

o Prepare a saturated or near-saturated solution of the ciprofloxacin salt as described
above.

o Loosely cover the container to allow for slow evaporation of the solvent at room
temperature in a fume hood.[8]

o Monitor the container for the formation of single crystals over a period of several days to
weeks.[9]

e Solvent-Assisted Grinding:

[e]

Place equimolar amounts of ciprofloxacin and the counterion in a mortar or ball mill.[10]

Add a small amount of a suitable solvent.

o

[¢]

Grind the mixture for a specified period (e.g., 30 minutes).[10]

[¢]

Collect the resulting powder for analysis.
e Cooling Crystallization:
o Prepare a saturated solution of the ciprofloxacin salt at an elevated temperature.

o Slowly cool the solution to room temperature or below to induce crystallization.[7]
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o Collect the crystals by filtration.

Analytical Techniques

The following are detailed protocols for the key analytical techniques used in the
characterization of ciprofloxacin salts.

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique that provides detailed three-dimensional information about the
arrangement of atoms within a crystal.[11]

e Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka or Cu Ka radiation) and a detector.

e Procedure:

o Crystal Selection and Mounting: Select a suitable single crystal (typically >0.1 mm in all
dimensions) with well-defined faces and no visible defects.[12] Mount the crystal on a
goniometer head.

o Data Collection: Center the crystal in the X-ray beam. Collect diffraction data by rotating
the crystal and recording the diffraction pattern at various orientations. Data is typically
collected at a controlled temperature (e.g., 150 K or room temperature).

o Structure Solution and Refinement: Process the collected data to obtain a set of structure
factors. Solve the crystal structure using direct methods or Patterson methods to obtain an
initial model of the atomic positions. Refine the model against the experimental data to
obtain the final crystal structure.

3.2.2. Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phase of a bulk sample and to assess its purity.[13]
 Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Ka radiation).

e Procedure:
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o Sample Preparation: Gently grind the crystalline sample to a fine powder. Pack the powder
into a sample holder.

o Data Collection: Place the sample holder in the diffractometer. Collect the diffraction
pattern over a specified 26 range (e.g., 5-70°) with a defined step size and scan speed.
[14]

o Data Analysis: Compare the obtained diffraction pattern with reference patterns from
databases or with patterns calculated from single-crystal data to identify the crystalline
phase.

3.2.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of
temperature, providing information on thermal events such as melting, crystallization, and solid-
state transitions.[15][16]

 Instrumentation: A differential scanning calorimeter.
e Procedure:

o Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into
an aluminum pan and seal it.

o Measurement: Place the sample pan and a reference pan (usually empty) into the DSC
cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17]

o Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic
peaks corresponding to thermal events.

3.2.4. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful
for determining the presence of solvates or hydrates and assessing thermal stability.[18][19]

e Instrumentation: A thermogravimetric analyzer.

e Procedure:
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o Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA
pan.

o Measurement: Heat the sample at a constant rate in a controlled atmosphere (e.g.,
nitrogen).[19]

o Data Analysis: Analyze the resulting TGA curve, which plots mass loss versus
temperature, to identify temperature ranges where mass loss occurs.

3.2.5. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.[20]

¢ Instrumentation: A Fourier-transform infrared spectrometer.
e Procedure:

o Sample Preparation (KBr Pellet Technique): Mix a small amount of the sample with dry
potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[21]

o Measurement: Place the pellet in the sample holder of the spectrometer and record the
infrared spectrum, typically in the range of 4000-400 cm~1,

o Data Analysis: Analyze the positions and intensities of the absorption bands in the
spectrum to identify characteristic functional groups and to confirm salt formation (e.g., by
observing shifts in the carboxylic acid and amine vibrational bands).

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex processes and relationships. The
following diagrams, generated using the DOT language, illustrate the experimental workflow for
ciprofloxacin salt analysis and its mechanism of action.

Experimental Workflow for Ciprofloxacin Salt Crystal
Structure Analysis
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Caption: Workflow for the synthesis and crystal structure analysis of ciprofloxacin salts.

Mechanism of Action of Ciprofloxacin
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Caption: Mechanism of action of ciprofloxacin via inhibition of DNA gyrase and topoisomerase
V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure
Analysis of Ciprofloxacin Salts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206704+#crystal-structure-analysis-of-ciprofloxacin-
salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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